molecular formula C5H10ClNO B14766295 1,2,3,4-Tetrahydropyridin-4-ol;hydrochloride

1,2,3,4-Tetrahydropyridin-4-ol;hydrochloride

Cat. No.: B14766295
M. Wt: 135.59 g/mol
InChI Key: GOEWZEAMXGKMNF-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydropyridin-4-ol;hydrochloride is a chemical compound with the molecular formula C5H10ClNO. It is a derivative of tetrahydropyridine, a heterocyclic compound that contains a nitrogen atom in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydropyridin-4-ol;hydrochloride can be synthesized through several methods. One common approach involves the reduction of pyridine derivatives. For example, the reduction of 4-pyridone with sodium borohydride in the presence of hydrochloric acid can yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reduction reactions. The process may be optimized for yield and purity by controlling reaction conditions such as temperature, pressure, and the concentration of reagents .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydropyridin-4-ol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3,4-Tetrahydropyridin-4-ol;hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiprotozoal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydropyridin-4-ol;hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,6-Tetrahydropyridine: Another isomer of tetrahydropyridine with different chemical properties.

    2,3,4,5-Tetrahydropyridine: A structurally similar compound with distinct reactivity.

    Piperidine: A fully saturated derivative of tetrahydropyridine.

Uniqueness

1,2,3,4-Tetrahydropyridin-4-ol;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H10ClNO

Molecular Weight

135.59 g/mol

IUPAC Name

1,2,3,4-tetrahydropyridin-4-ol;hydrochloride

InChI

InChI=1S/C5H9NO.ClH/c7-5-1-3-6-4-2-5;/h1,3,5-7H,2,4H2;1H

InChI Key

GOEWZEAMXGKMNF-UHFFFAOYSA-N

Canonical SMILES

C1CNC=CC1O.Cl

Origin of Product

United States

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